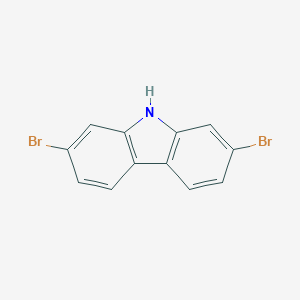

2,7-dibromo-9H-carbazole

Vue d'ensemble

Description

2,7-Dibromo-9H-carbazole is an organic compound with the molecular formula C12H7Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the carbazole ring. It is commonly used as a building block in the synthesis of various organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9H-carbazole typically involves the bromination of carbazole. One common method is the reaction of carbazole with bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The bromination reaction is carried out in a solvent such as dichloromethane, and the product is isolated by filtration and recrystallization .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atoms at positions 2 and 7 undergo nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Findings :

-

Bromine substitution is regioselective due to electron-withdrawing effects of adjacent substituents .

-

Palladium catalysts enhance reaction efficiency in amination, enabling synthesis of donor-acceptor (D-A) systems for OLEDs .

Coupling Reactions

This compound participates in cross-coupling reactions to form π-conjugated systems:

Suzuki-Miyaura Coupling

| Reagents | Solvent System | Temperature | Application | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | THF/H₂O (3:1) | 80–100°C | Poly(2,7-carbazole)s for OPVs/OLEDs | 75–95% |

Example : Synthesis of PCDTBT (poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]), a polymer semiconductor for solar cells .

Stille Coupling

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Pd₂(dba)₃, AsPh₃ | Toluene, 110°C | Thienyl-/aryl-substituted carbazoles | 65–80% |

Functionalization at the 9-Position

The N-H group undergoes alkylation or arylation to modulate solubility and electronic properties:

| Reaction | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | KOH, 1-bromooctane, DMSO, 80°C | 9-Octyl-2,7-dibromo-9H-carbazole | 85–90% | |

| Arylation | CuI, phenanthroline, Cs₂CO₃, DMF | 9-Aryl derivatives | 70–78% |

Impact : Alkylation enhances solubility in organic solvents (e.g., chloroform, THF), critical for solution-processed optoelectronic devices .

Nitration and Reduction

While less common, nitration and reduction pathways enable further functionalization:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2,7-Dibromo-3-nitro-9H-carbazole | 50–60% | |

| Reductive Cyclization | PPh₃, 1,2-dichlorobenzene, 180°C | Carbazole-based fused heterocycles | 82.5% |

Note : Nitration introduces electron-withdrawing groups for tuning charge transport properties .

Biological Activity Modulation

Bromine substitution influences interactions with biomolecules:

-

AhR Activation : this compound activates aryl hydrocarbon receptors (AhR) with potency comparable to dioxins .

-

Cellular Effects : Disrupts myogenesis in C2C12 cells by downregulating myogenic regulatory factors (MRFs).

Stability and Side Reactions

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature processing .

-

Competitive Reactions : Prolonged coupling reactions may lead to debromination (5–10% yield loss) .

This compound’s versatility in substitution and coupling chemistry underpins its role in advanced material design, while its biological activity opens avenues for therapeutic exploration.

Applications De Recherche Scientifique

Organic Electronics

1.1 OLEDs and OPVs

2,7-Dibromo-9H-carbazole is widely utilized in the synthesis of small molecules and polymers that are crucial for organic electronic devices. The compound's electron-donating properties and chemical stability make it an excellent candidate for:

- Organic Field-Effect Transistors (OFETs)

- Organic Light-Emitting Diodes (OLEDs)

- Polymer Light-Emitting Diodes (PLEDs)

- Organic Photovoltaics (OPVs)

The compound serves as a precursor in the development of polymers like PCDTBT, which are known for their efficiency in solar cell applications .

1.2 Structural Characteristics

The molecular structure of this compound allows for various substitutions at the nitrogen atom, enhancing its solubility and tuning its electronic properties. This adaptability is crucial for optimizing device performance in OLEDs and OPVs .

Medicinal Chemistry

2.1 Anticancer Potential

Recent studies have highlighted the potential of carbazole derivatives, including this compound, as anticancer agents. Research indicates that carbazole derivatives can inhibit human DNA topoisomerases, enzymes critical for DNA replication and transcription .

Case Study: Antiproliferative Activity

In a study investigating various carbazole derivatives, it was found that certain compounds displayed significant antiproliferative activity against cancer cell lines. Specifically, derivatives like 3,6-di(2-furyl)-9H-carbazole were noted for their ability to selectively inhibit topoisomerase IIα, suggesting a promising avenue for cancer treatment .

Synthesis and Characterization

3.1 Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from simpler precursors. A common method includes:

- Nitration of biphenyl derivatives to introduce bromine atoms.

- Reduction reactions to form the carbazole core.

- Alkylation to modify solubility and electronic properties.

These synthetic routes allow for the functionalization of the compound to create various derivatives suited for specific applications .

3.2 Characterization Techniques

Characterization of this compound is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- X-ray Crystallography

- UV-Vis Spectroscopy

These methods help confirm the structural integrity and purity of synthesized compounds .

Mécanisme D'action

The mechanism of action of 2,7-dibromo-9H-carbazole in organic electronics involves its ability to participate in π-conjugation, which enhances the electronic properties of the materials it is incorporated into. The bromine atoms facilitate further functionalization, allowing for the synthesis of complex molecules with tailored properties . In biological applications, the carbazole core can interact with various molecular targets, potentially affecting biological pathways .

Comparaison Avec Des Composés Similaires

3,6-Dibromo-9H-carbazole: Another brominated derivative of carbazole, differing in the positions of the bromine atoms.

2,7-Dibromo-9-ethyl-carbazole: A derivative with an ethyl group at the 9 position, used in similar applications.

Uniqueness: 2,7-Dibromo-9H-carbazole is unique due to its specific substitution pattern, which allows for the synthesis of materials with distinct electronic properties. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .

Activité Biologique

2,7-Dibromo-9H-carbazole is a significant compound in the field of medicinal chemistry and materials science, known for its diverse biological activities and applications in organic electronics. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and neuroprotective properties, supported by various studies and data.

This compound (CAS number 136630-39-2) is a halogenated derivative of carbazole that serves as a building block for synthesizing various organic compounds. It is synthesized through a two-step process involving nitration followed by Friedel-Crafts acylation, resulting in high yields and purity suitable for further modifications . The compound's structure includes a carbazole backbone with bromine substituents at the 2 and 7 positions, enhancing its electronic properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activities. For instance, research has demonstrated that certain carbazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression. In vitro assays have shown that compounds derived from carbazole can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells .

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.0 | Induces apoptosis |

| 3-(3,6-Dibromocarbazole) | MCF-7 | 20.5 | Cell cycle arrest |

| Carbazole derivative X | A549 | 10.0 | DNA intercalation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 100 | Moderate |

| Bacillus subtilis | 25 | Strong |

Neuroprotective Effects

Neuroprotective properties of carbazole derivatives have garnered attention due to their potential in treating neurodegenerative diseases such as Alzheimer's. Research indicates that compounds like this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage .

Case Study: Neuroprotection in PC12 Cells

In a study involving PC12 cells exposed to hydrogen peroxide (H2O2), treatment with this compound resulted in:

- Cell Viability Increase : Up to 70% compared to untreated controls.

- Reduction in Reactive Oxygen Species (ROS) : Indicating decreased oxidative stress.

Propriétés

IUPAC Name |

2,7-dibromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTWWBLGJZWRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457082 | |

| Record name | 2,7-dibromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136630-39-2 | |

| Record name | 2,7-dibromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the molecular arrangements of 2,7-dibromo-9H-carbazole?

A1: The stability of solvates, which are crystalline forms containing solvent molecules within the crystal lattice, is crucial in crystal engineering. Research has demonstrated that the molecular arrangement of this compound significantly influences the stability of its solvates []. Different solvents lead to distinct packing modes of the molecules within the crystal structure, directly impacting the desolvation rate (the rate at which the solvent molecules are released from the crystal lattice). For instance, the N,N-dimethylacetamide solvate exhibits higher stability than the acetonitrile solvate due to the staggered arrangement of solute and solvent molecules in the former, compared to the interlayer arrangement in the latter []. This understanding is crucial for controlling the properties and applications of this compound-based materials.

Q2: How is this compound typically synthesized?

A2: this compound can be synthesized via different methods. One common approach involves the bromination of 9H-carbazole. Researchers have explored efficient synthetic routes, including microwave-assisted synthesis in flow reactors, to produce this compound []. This method allows for rapid and controlled reactions, potentially leading to higher yields and purity compared to conventional heating methods.

Q3: What makes this compound a suitable building block for larger molecules?

A3: The structure of this compound, featuring two bromine atoms at the 2 and 7 positions, makes it a versatile building block for constructing larger molecules. Specifically, these bromine atoms can be easily substituted in various coupling reactions, such as Sonogashira coupling []. For instance, reacting this compound with 4-ethynylpyridine hydrochloride yields 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, a compound with potential applications in materials science []. This example highlights the potential of this compound as a precursor for synthesizing complex molecules with tailored properties.

Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?

A4: Characterizing this compound and its derivatives relies on various analytical techniques. Single-crystal X-ray diffraction (XRD) is crucial for determining the crystal structure of these compounds, providing valuable insights into their molecular arrangements and intermolecular interactions [, ]. Additionally, spectroscopic methods like infrared (IR) spectroscopy are employed to analyze the vibrational modes of the molecules, offering information about functional groups and bonding characteristics []. These techniques, along with others like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, provide a comprehensive understanding of the structure and properties of this compound derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.